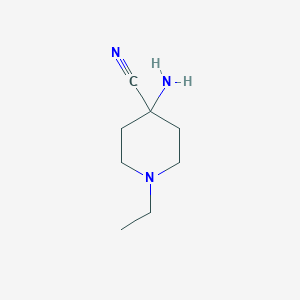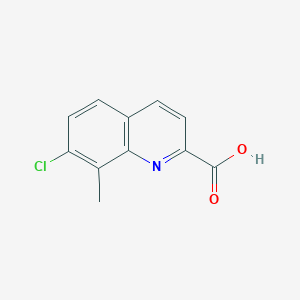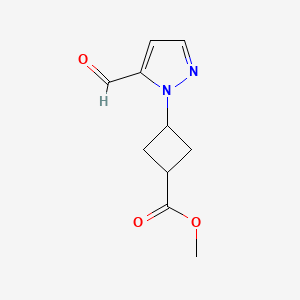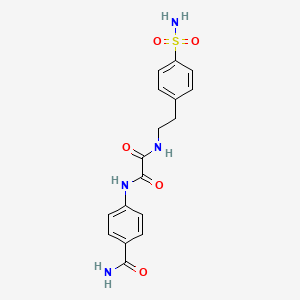
4-Amino-1-ethylpiperidine-4-carbonitrile
説明
“4-Amino-1-ethylpiperidine-4-carbonitrile” is a chemical compound with the CAS Number: 710350-60-0 . It has a molecular weight of 153.23 . The IUPAC name for this compound is 4-amino-1-ethyl-4-piperidinecarbonitrile . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H15N3/c1-2-11-5-3-8(10,7-9)4-6-11/h2-6,10H2,1H3 . This code provides a specific representation of the molecular structure of the compound.Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a molecular weight of 153.23 .科学的研究の応用
Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication
4-Amino-1-ethylpiperidine-4-carbonitrile derivatives exhibit significant potential in the field of photovoltaics, particularly in the fabrication of organic-inorganic photodiodes. Films of related compounds have been deposited using thermal evaporation techniques, demonstrating absorbance characteristics conducive to photovoltaic applications. These derivatives have shown rectification behavior and photovoltaic properties both in dark conditions and under illumination, marking their importance in developing energy conversion devices. The presence of substitution groups like chlorophenyl has been found to improve diode parameters, indicating the versatility of these compounds in electronic device fabrication (Zeyada, El-Nahass, & El-Shabaan, 2016).
Chemotherapeutic Applications in Colorectal Cancer Treatment
Benzochromene derivatives related to this compound have been synthesized and evaluated for their anti-proliferative properties against colorectal cancer cells (HT-29). One such derivative exhibited potent cytotoxic activity, inducing cell cycle arrest and apoptosis through modulation of pro- and anti-apoptotic genes, thus highlighting its potential as a chemotherapeutic agent. This compound's interaction with DNA, evidenced by groove binding mode, underlines its significance in the development of new cancer therapies (Ahagh et al., 2019).
Corrosion Inhibition for Mild Steel
Research into quinoline derivatives, structurally related to this compound, has uncovered their effectiveness as corrosion inhibitors for mild steel in acidic environments. These compounds have demonstrated significant inhibition efficiencies, acting through adsorption on the metal surface to mitigate corrosion. Their performance, evaluated using various electrochemical and surface analysis techniques, suggests their utility in protecting industrial materials against corrosive damage, offering a sustainable solution to corrosion-related problems (Singh et al., 2016).
Advances in Synthetic Chemistry
The versatility of this compound derivatives extends into synthetic chemistry, where they serve as intermediates in the synthesis of complex molecules. Techniques such as one-pot synthesis and pseudo four-component reactions have been employed to efficiently produce ortho-aminocarbonitriles and dicyanoanilines, highlighting the compound's role in facilitating novel synthetic pathways. These methodologies underscore the importance of this compound derivatives in the development of new synthetic strategies and chemical compounds (Mojtahedi et al., 2016).
Safety and Hazards
特性
IUPAC Name |
4-amino-1-ethylpiperidine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-2-11-5-3-8(10,7-9)4-6-11/h2-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKHEBDRYLYZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(CC1)(C#N)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details










試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![10-chloro-2-methyl-3-(p-tolyl)-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2868590.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2868593.png)

![N-(1-(cyclopentanecarbonyl)indolin-6-yl)benzo[d]thiazole-6-carboxamide](/img/structure/B2868599.png)
![Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2868601.png)
![1,3-dimethylfuro[2,3-d]pyrimidine-2,4,5(1H,3H,6H)-trione](/img/structure/B2868602.png)

![2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2868605.png)
![[(1-cyanocyclohexyl)carbamoyl]methyl 1H-indazole-3-carboxylate](/img/structure/B2868606.png)



![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2868612.png)
